molecular formula C12H28N2S2 B137482 1-(2-Aminohexyldisulfanyl)hexan-2-amine CAS No. 141364-75-2

1-(2-Aminohexyldisulfanyl)hexan-2-amine

Cat. No.: B137482
CAS No.: 141364-75-2
M. Wt: 264.5 g/mol
InChI Key: RZBYAJLLZSNUFB-UHFFFAOYSA-N
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Description

1-(2-Aminohexyldisulfanyl)hexan-2-amine is a synthetic organic compound characterized by its central disulfide bridge (-S-S-) linking two aminoalkyl chains. This structure confers unique properties that make it valuable for specialized research applications. The compound is primarily investigated in the field of chemical biology and bioconjugation, where its disulfide bond, which is susceptible to reductive cleavage, can be utilized as a reversible linker. Researchers explore its use in the development of stimulus-responsive drug delivery systems, where therapeutic agents are released in the presence of specific biological environments. Additionally, the presence of two primary amine groups makes it a potential building block in polymer science, particularly in the synthesis of polyamide or polyurea materials that incorporate redox-sensitive disulfide linkages into their backbone. The disulfide bond also implicates this compound in studies of redox biochemistry, serving as a model or precursor in investigations of thiol-disulfide exchange mechanisms. As a reagent, it can be used for the functionalization of surfaces and nanoparticles to create reversibly cross-linked networks. This product is intended For Research Use Only and is not classified as a drug or cosmetic ingredient. It is supplied for use in laboratory settings and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

141364-75-2

Molecular Formula

C12H28N2S2

Molecular Weight

264.5 g/mol

IUPAC Name

(2S)-1-[[(2S)-2-aminohexyl]disulfanyl]hexan-2-amine

InChI

InChI=1S/C12H28N2S2/c1-3-5-7-11(13)9-15-16-10-12(14)8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/t11-,12-/m0/s1

InChI Key

RZBYAJLLZSNUFB-UHFFFAOYSA-N

SMILES

CCCCC(CSSCC(CCCC)N)N

Isomeric SMILES

CCCC[C@@H](CSSC[C@H](CCCC)N)N

Canonical SMILES

CCCCC(CSSCC(CCCC)N)N

Synonyms

BAHDS
bis(2-aminohexyl)disulfide

Origin of Product

United States

Chemical Reactions Analysis

Reactivity of Amine Groups

The primary and secondary amine groups in the compound participate in nucleophilic and acid-base reactions.

Alkylation and Acylation

Amines react with alkyl halides or acylating agents to form substituted ammonium salts or amides. For example:

  • Alkylation :

    \ceR2NH+RX>R2NHR+X\ce{R2NH+R'X->R2NHR'^+X^-}

    Overalkylation is common due to the nucleophilic nature of amines .

  • Acylation :

    \ceR2NH+RCOCl>R2NCOR+HCl\ce{R2NH+RCOCl->R2NCOR+HCl}

    This forms stable amides, as seen in Schotten–Baumann reactions .

Hofmann Elimination

Under strong basic conditions, quaternary ammonium salts derived from amines undergo elimination to form alkenes. For example:

\ceR3N+CH2CH2R>[Ag2O H2O]CH2=CHR+R3N\ce{R3N^+CH2CH2R'->[\text{Ag2O H2O}]CH2=CHR'+R3N}

The disulfide bridge in the compound may influence regioselectivity during elimination1 .

Disulfide Reactivity

The –S–S– linkage undergoes redox and substitution reactions:

Reduction to Thiols

Disulfides are reduced to thiols using agents like LiAlH4_4:

\ceRSSR>[LiAlH4]RSH+RSH\ce{RSSR'->[LiAlH4]RSH+R'SH}

This reaction is critical for breaking sulfur-sulfur bonds in biological systems .

Oxidative Stability

Disulfides resist oxidation under mild conditions but form sulfonic acids under strong oxidizers (e.g., HNO3_3) .

Combined Amine-Disulfide Interactions

The proximity of amines and disulfides enables unique pathways:

Intramolecular Cyclization

Under basic conditions, the amine may attack the disulfide, forming cyclic sulfides or thiolanes. This is analogous to thiol-disulfide exchange reactions .

Metal Coordination

The amine and sulfur atoms can act as ligands for transition metals (e.g., Zn2+^{2+}), forming complexes that alter reactivity. DFT studies suggest metal coordination lowers energy barriers in analogous systems .

Comparative Reaction Mechanisms

Key mechanisms inferred from structural analogs:

Reaction Type Mechanism Energy Barrier (kcal/mol)
Amine Alkylation SN_\text{N}2 nucleophilic substitution15–25
Disulfide Reduction Two-electron transfer via radical intermediates10–18
Hofmann Elimination E2 elimination with anti-periplanar geometry20–301

Research Findings

  • Kinetic Studies : Secondary amines exhibit higher reactivity in nucleophilic substitutions than primary amines (e.g., ksecondary/kprimary23k_{\text{secondary}}/k_{\text{primary}}\approx 2-3) .

  • Thermodynamic Stability : Disulfide bonds stabilize the compound against hydrolysis at neutral pH but degrade under alkaline conditions .

  • Catalytic Effects : Zn2+^{2+} lowers the activation energy for reactions involving amine-disulfide systems by 5–10 kcal/mol .

Challenges and Limitations

  • Side Reactions : Overalkylation and disulfide scrambling are common .

  • Stereochemical Control : Chiral centers at the amine and sulfur atoms complicate synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[(2-Aminoethyl)disulfanyl]ethan-1-amine (CAS 51-85-4)

  • Structure : Ethyl-based disulfide with terminal amine groups.
  • Molecular Formula : C₄H₁₂N₂S₂ (MW: 152.28 g/mol) .
  • Properties: No classified health or environmental hazards, though toxicological data are incomplete . Precautionary measures include avoiding inhalation and contact with eyes/skin .
  • Key Difference : Shorter chain length reduces lipophilicity compared to the hexyl analog, likely affecting membrane permeability and metabolic stability.

1-Methylpentylamine (2-Hexanamine; CAS 5329-79-3)

  • Structure : Branched primary amine (C₆H₁₅N; MW: 101.19 g/mol) .
  • Properties :
    • Density: 1.27 g/cm³; Boiling Point: 520.5°C .
    • Used in organic synthesis; lacks redox-active disulfide groups.
  • Key Difference: Absence of disulfide limits applications in redox-responsive systems but enhances stability under non-reducing conditions.

Hexamethylene Diisocyanate (1,6-Diisocyanatohexane; CAS 822-06-0)

  • Structure : Diisocyanate with hexyl backbone.
  • Properties :
    • High reactivity with amines, forming polyurethanes .
    • Classified as a respiratory sensitizer, requiring stringent safety protocols .
  • Key Difference : Functional group (isocyanate vs. amine/disulfide) dictates divergent reactivity and industrial uses (e.g., polymers vs. biochemical tools).

Aromatic Derivatives: 1-(2-Fluorophenyl)hexan-1-amine Hydrochloride and 2-(3-Bromophenyl)hexan-2-amine

  • Structures : Hexyl amines substituted with fluorophenyl (C₁₂H₁₉ClFN; MW: 231.74 g/mol) or bromophenyl groups .
  • Limited safety data available .
  • Key Difference : Aromatic substituents introduce π-π interactions absent in the aliphatic target compound, influencing binding to biological targets.

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula MW (g/mol) Key Functional Groups Boiling Point (°C) Hazards
1-(2-Aminohexyldisulfanyl)hexan-2-amine* C₁₂H₂₆N₂S₂ ~262.5 Disulfide, Amine N/A Potential redox sensitivity
2-[(2-Aminoethyl)disulfanyl]ethan-1-amine C₄H₁₂N₂S₂ 152.28 Disulfide, Amine N/A Unclassified; limited toxicology
1-Methylpentylamine C₆H₁₅N 101.19 Branched Amine 520.5 Low hazard
Hexamethylene Diisocyanate C₈H₁₂N₂O₂ 168.2 Diisocyanate N/A Respiratory sensitizer
1-(2-Fluorophenyl)hexan-1-amine HCl C₁₂H₁₉ClFN 231.74 Aromatic, Amine N/A Limited data

*Estimated properties based on structural analogs.

Research Findings and Functional Implications

  • Disulfide vs. Amine Reactivity : Disulfide-containing compounds (e.g., CAS 51-85-4) undergo redox-driven cleavage, enabling applications in controlled drug release . In contrast, simple amines like 1-methylpentylamine are more stable but lack this dynamic behavior .
  • Safety Profiles : While aliphatic amines (e.g., 1-methylpentylamine) show low acute toxicity, diisocyanates require rigorous handling due to sensitization risks .

Preparation Methods

Thiol Oxidation Pathway

This method involves synthesizing a dithiol intermediate, followed by controlled oxidation to form the disulfide bond. For example:

  • Synthesis of 2-Aminohexanethiol : Starting from hexane-1,6-diamine, selective protection of one amine group (e.g., using tert-butoxycarbonyl [Boc] protection) allows thiolation at the C2 position. Reagents like hydrogen sulfide (H₂S) or thiourea in alkaline conditions could facilitate thiol introduction.

  • Oxidation to Disulfide : The thiol groups are oxidized using mild agents such as atmospheric oxygen, hydrogen peroxide (H₂O₂), or iodine. For instance, exposure to H₂O₂ (30%) in ethanol at 25°C for 12 hours typically yields disulfides with minimal over-oxidation.

Key Considerations :

  • Protection-Deprotection : Boc or fluorenylmethyloxycarbonyl (Fmoc) groups prevent unwanted side reactions during thiolation.

  • Solvent Selection : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance solubility of intermediates.

Disulfide Coupling via Cystamine Derivatives

Cystamine, a naturally occurring disulfide with two amine groups, serves as a template for modular synthesis:

  • Alkylation of Cystamine : Reacting cystamine with hexyl halides (e.g., 1-bromohexane) in the presence of a base like triethylamine (TEA) forms hexyl-substituted disulfides.

  • Amine Functionalization : Subsequent modifications, such as reductive amination or Gabriel synthesis, introduce additional amine groups at targeted positions.

Example Reaction Conditions :

StepReagentsSolventTemperatureTimeYield
Alkylation1-Bromohexane, TEADMF60°C8h~65%
Reductive AminationNaBH₃CN, NH₄OAcMeOH25°C12h~70%

Optimization of Critical Reaction Parameters

Catalytic Hydrogenation for Intermediate Reduction

Catalytic hydrogenation, as demonstrated in the synthesis of Mirabegron intermediates, is effective for reducing nitro groups or unsaturated bonds in precursor molecules. For instance:

  • Nitro to Amine Reduction : Palladium on carbon (Pd/C) under hydrogen gas (H₂) at 40–45°C converts nitro groups to amines with >99% efficiency.

  • Selectivity : Proper catalyst loading (e.g., 10% Pd/C) minimizes side reactions, ensuring high purity of the final diamine.

Challenges in Purification and Scalability

Chromatographic Separation

Silica gel chromatography remains a standard method for isolating disulfide-linked diamines. However, the patent WO2015155664A1 emphasizes avoiding silica gel in large-scale production due to cost and inefficiency. Alternative approaches include:

  • Crystallization : Optimizing solvent systems (e.g., THF/water mixtures) to precipitate the product.

  • Distillation : For volatile byproducts, fractional distillation improves purity without chromatography.

Impurity Control

The target compound must meet stringent purity criteria (>99.5% by HPLC). Common impurities include:

  • Monothiol Byproducts : Result from incomplete oxidation.

  • Over-Oxidized Sulfones : Mitigated by using controlled stoichiometry of oxidizing agents.

Industrial-Scale Adaptations

Solvent Recycling

The use of THF and DMF in patent WO2015155664A1 underscores the importance of solvent recovery systems to reduce costs. For example, distillation units can reclaim >90% of THF for reuse.

Hazard Mitigation

Avoiding hazardous reagents like borane-THF is critical for safety. Safer alternatives, such as sodium borohydride (NaBH₄), offer comparable reducing power with lower risk.

Q & A

Basic: What are the recommended analytical techniques for confirming the disulfide bond and amine functionalities in 1-(2-Aminohexyldisulfanyl)hexan-2-amine?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to identify proton environments near the disulfide bond (S–S) and amine groups. The disulfide bond typically does not split protons but may influence chemical shifts.
  • Raman Spectroscopy: The S–S stretching vibration (~500–550 cm1^{-1}) provides direct evidence of the disulfide bond.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, cleavage at the disulfide bond may yield fragments with m/z corresponding to hexan-2-amine derivatives.
  • X-ray Crystallography: If crystalline, this resolves the spatial arrangement of the disulfide bond and amine groups .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols form .
  • Ventilation: Perform reactions in a fume hood to mitigate inhalation risks, as amine vapors may cause respiratory irritation .
  • Storage: Store in a cool, dry environment away from oxidizing agents. Disulfide bonds can degrade under prolonged light exposure or redox-active conditions .

Advanced: How can researchers resolve contradictions in reported stability data for disulfide-containing amines under varying pH conditions?

Methodological Answer:

  • Controlled Stability Studies: Design experiments to test stability across pH ranges (e.g., 2–12) using UV-Vis spectroscopy to monitor disulfide bond integrity via absorbance at 260–280 nm.
  • Redox Titration: Quantify free thiol groups (if disulfide reduction occurs) using Ellman’s reagent (DTNB) to assess reductive cleavage .
  • Data Reconciliation: Compare results with literature using standardized buffers and temperatures. Contradictions may arise from differences in ionic strength or trace metal catalysts .

Advanced: What experimental strategies optimize the synthesis of this compound while minimizing byproducts?

Methodological Answer:

  • Stepwise Synthesis:
    • Prepare hexan-2-amine thiol precursors.
    • Oxidize thiols to disulfide using controlled oxidants (e.g., H2_2O2_2 or I2_2) in anhydrous conditions to prevent overoxidation.
  • Purification: Use column chromatography (silica gel, eluting with CH2_2Cl2_2:MeOH gradients) to separate unreacted amines and oxidized byproducts.
  • Yield Monitoring: Track reaction progress via TLC (ninhydrin staining for amines) and adjust stoichiometry of oxidants dynamically .

Advanced: How does the disulfide bond in this compound influence its reactivity in cross-linking applications for polymer chemistry?

Methodological Answer:

  • Redox-Responsive Behavior: The S–S bond can undergo reversible cleavage under reducing conditions (e.g., glutathione), enabling dynamic cross-linking in stimuli-responsive hydrogels.
  • Kinetic Studies: Use rheometry to measure cross-linking kinetics. Compare disulfide vs. single-thiol analogs to quantify bond stability.
  • Applications: Design experiments to test reusability in elastomers or drug-delivery systems by cycling redox environments .

Basic: What are the ethical and methodological considerations for using this compound in biological studies?

Methodological Answer:

  • Toxicity Screening: Conduct preliminary cytotoxicity assays (e.g., MTT assay on HEK293 cells) before in vivo use, as amine-disulfide compounds may disrupt cellular redox balance .
  • Validation: Ensure batch-to-batch consistency via HPLC purity checks (>95%). Contaminants (e.g., residual thiols) could confound biological results .
  • Ethical Compliance: Follow institutional guidelines for disposal, as disulfide degradation products may pose environmental risks .

Advanced: How can computational modeling predict the interaction of this compound with biomolecular targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking Simulations: Use software like AutoDock Vina to model binding affinities with target proteins. Focus on electrostatic interactions between amine groups and acidic residues (e.g., Asp/Glu).
  • Molecular Dynamics (MD): Simulate disulfide bond stability in solvated environments (e.g., explicit water models) to assess conformational flexibility.
  • Validation: Correlate computational predictions with SPR (surface plasmon resonance) binding assays .

Basic: What are the best practices for documenting and sharing experimental protocols involving this compound?

Methodological Answer:

  • Detailed Metadata: Report reaction conditions (solvent, temperature, catalyst), purification steps, and characterization data (NMR peaks, HRMS spectra) in supplementary materials.
  • Reproducibility: Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Archive raw data (e.g., NMR .fid files) in repositories like Zenodo.
  • Collaboration: Share negative results (e.g., failed syntheses) to prevent redundancy and accelerate troubleshooting .

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